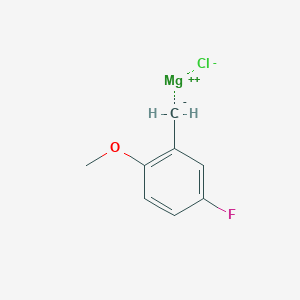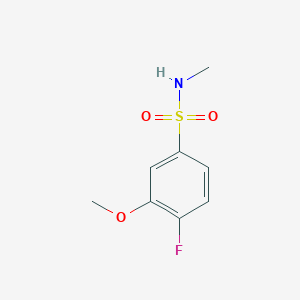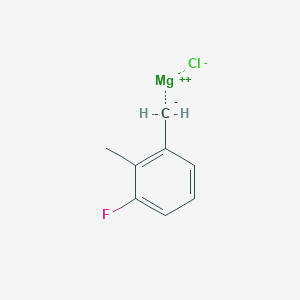
5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether (5-FMBMgCl) is an organomagnesium compound, which is a derivative of benzylmagnesium chloride and is widely used in organic synthesis. It is a colorless liquid with a boiling point of 73°C, and it is soluble in organic solvents such as diethyl ether and benzene. 5-FMBMgCl has been used in a variety of syntheses, including in the preparation of aryl fluorides, aryl halides, and aryl acids.
Scientific Research Applications
5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether has been used in a variety of scientific research applications, including in the synthesis of aryl fluorides, aryl halides, and aryl acids. It has also been used in the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products. 5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether has also been used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Mechanism of Action
5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether is an organomagnesium compound, which is a derivative of benzylmagnesium chloride. The mechanism of action of 5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether is based on the magnesium-halogen exchange reaction, in which the chlorine atom of the 5-fluoro-2-methoxybenzyl chloride is replaced by a magnesium atom. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to promote the formation of the organomagnesium compound.
Biochemical and Physiological Effects
5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether is an organomagnesium compound and is not known to have any biochemical or physiological effects. It is used solely for its ability to catalyze the formation of aryl fluorides, aryl halides, and aryl acids.
Advantages and Limitations for Lab Experiments
5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether has several advantages for use in laboratory experiments. It is a colorless liquid with a boiling point of 73°C, and it is soluble in organic solvents such as diethyl ether and benzene. It is also relatively inexpensive and easy to obtain. The main limitation of 5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether is that it is sensitive to air and light, and should be stored in a cool, dark place.
Future Directions
There are a number of potential future directions for the use of 5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether in scientific research. It could be used to synthesize more complex compounds, such as polycyclic aromatic compounds, heterocyclic compounds, and organometallic compounds. It could also be used in the synthesis of more biologically active compounds, such as pharmaceuticals, agrochemicals, and natural products. Additionally, it could be used in the development of new catalytic processes, such as the synthesis of polymers and the synthesis of chiral compounds. Finally, it could be used in the development of new materials, such as conductive polymers and nanomaterials.
Synthesis Methods
5-Fluoro-2-methoxybenzylmagnesium chloride, 0.25M in Diethyl Ether is synthesized by the reaction of 5-fluoro-2-methoxybenzyl chloride and magnesium chloride in diethyl ether at room temperature. The reaction proceeds through a magnesium-halogen exchange, in which the chlorine atom of the 5-fluoro-2-methoxybenzyl chloride is replaced by a magnesium atom. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to promote the formation of the organomagnesium compound.
properties
IUPAC Name |
magnesium;4-fluoro-2-methanidyl-1-methoxybenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FO.ClH.Mg/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPOHJUNNBOXFD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)



